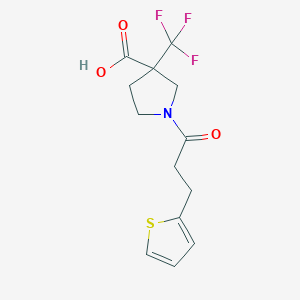
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide, also known as AMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMPA is a derivative of the amino acid proline and is commonly used as a building block in the synthesis of biologically active compounds. In
Mechanism of Action
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide has been shown to have a variety of mechanisms of action depending on the specific compound it is used to synthesize. In some cases, 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide derivatives have been shown to inhibit the growth of cancer cells by interfering with their DNA replication or by inducing apoptosis. In other cases, 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide derivatives have been shown to have antiviral activity by inhibiting the replication of viral RNA or DNA.
Biochemical and Physiological Effects
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide has been shown to have a variety of biochemical and physiological effects depending on the specific compound it is used to synthesize. Some 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide derivatives have been shown to have antimicrobial activity by disrupting the cell membrane of bacteria or fungi. Others have been shown to have anti-inflammatory activity by inhibiting the production of cytokines or by suppressing the activity of immune cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide in lab experiments is its versatility as a building block for the synthesis of a wide range of biologically active compounds. Another advantage is its relatively simple synthesis method, which allows for easy production of large quantities. However, one limitation of using 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide is its potential toxicity, which can vary depending on the specific compound it is used to synthesize.
Future Directions
There are numerous future directions for research involving 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide. One area of interest is the development of new 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide derivatives with improved properties, such as increased potency or reduced toxicity. Another area of interest is the use of 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide in the development of new materials for drug delivery or other applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide and its derivatives.
Synthesis Methods
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide can be synthesized using a variety of methods, but the most commonly used method is the Strecker synthesis. This method involves the reaction of proline with formaldehyde and hydrogen cyanide to form a nitrile intermediate, which is then hydrolyzed to yield 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide. Other methods of synthesis include the use of protected proline derivatives and the use of chiral catalysts to control the stereochemistry of the product.
Scientific Research Applications
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide has been used as a precursor for the synthesis of biologically active compounds such as antiviral agents, antibiotics, and anticancer drugs. In addition, 2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide has been used in the development of new materials, such as polymers and dendrimers, for drug delivery and other applications.
properties
IUPAC Name |
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(11)10(13)12(2)6-9-4-3-5-14-7-9/h8-9H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMZOCFNODDRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1CCCOC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-methyl-N-(oxan-3-ylmethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)
![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)
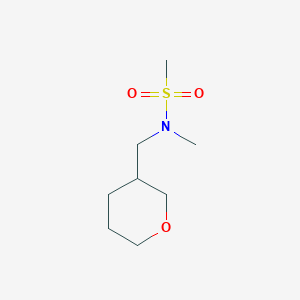
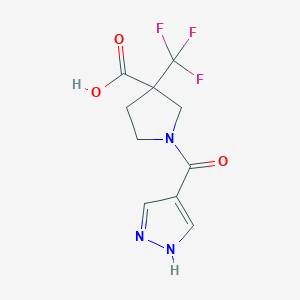
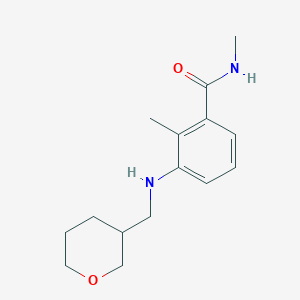
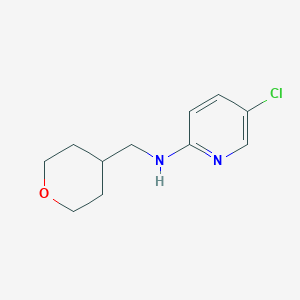
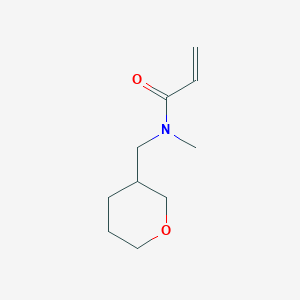
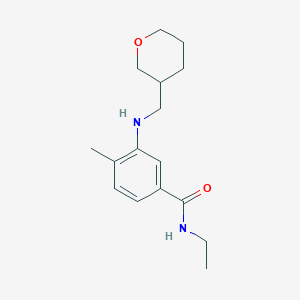
![4-[Methyl(oxan-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B7577055.png)
![2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7577061.png)
